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molecular formula C7H3BrF2O2 B1271888 5-Bromo-2,2-difluoro-1,3-benzodioxole CAS No. 33070-32-5

5-Bromo-2,2-difluoro-1,3-benzodioxole

Cat. No. B1271888
M. Wt: 237 g/mol
InChI Key: SZRHWHHXVXSGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863274B2

Procedure details

A solution of 127 mmol of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in 200 mL of THF is cooled under argon in a CO2/acetone bath and treated with 1.05 equivalents of n-BuLi in THF. The mixture is stirred for about 10 min in the cold, then treated with 1.2 equivalents of DMF. The mixture is stirred for 30 min in the cold, then the cold bath is removed and the reaction is stirred for 1.5 h at ambient temperature and then quenched with 150 mL of saturated ammonium chloride solution. The organic layer is separated and the aqueous layer is washed 2× with ether. The combined organics are washed with brine, dried over MgSO4 and concentrated in vacuo. Silica gel chromatography (EtOAc/hexanes eluant) yields the title compound.
Quantity
127 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:12]=[CH:11][C:5]2[O:6][C:7]([F:10])([F:9])[O:8][C:4]=2[CH:3]=1.[Li]CCCC.CN([CH:21]=[O:22])C>C1COCC1>[F:9][C:7]1([F:10])[O:6][C:5]2[CH:11]=[CH:12][C:2]([CH:21]=[O:22])=[CH:3][C:4]=2[O:8]1

Inputs

Step One
Name
Quantity
127 mmol
Type
reactant
Smiles
BrC1=CC2=C(OC(O2)(F)F)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for about 10 min in the cold,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 min in the cold, then the cold bath
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
the reaction is stirred for 1.5 h at ambient temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
quenched with 150 mL of saturated ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
the aqueous layer is washed 2× with ether
WASH
Type
WASH
Details
The combined organics are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1(OC2=C(O1)C=CC(=C2)C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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